N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide
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Overview
Description
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a benzenesulfonamide moiety with specific methyl and methylsulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the incorporation of various substituents on the aromatic ring, leading to the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the manufacturing process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the methyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules. Its interactions with biological targets can be studied to understand its effects on various biological processes.
Medicine: N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide could be explored for its therapeutic potential. Its ability to modulate specific molecular pathways may make it a candidate for drug development in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl group and the oxadiazole ring may influence its binding affinity to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-Cyclopropyl-3-(5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl)benzamide
5-(3-Cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-pyridin-2-one
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness: N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique structure and reactivity profile make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,5-dimethyl-3-methylsulfonylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-8-6-11(23(3,18)19)9(2)12(7-8)24(20,21)17-14-15-13(22-16-14)10-4-5-10/h6-7,10H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRPTNHUIQFTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=NOC(=N2)C3CC3)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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